molecular formula C16H17NS B14333271 [4-(Dimethylamino)phenyl](4-methylphenyl)methanethione CAS No. 101246-71-3

[4-(Dimethylamino)phenyl](4-methylphenyl)methanethione

Cat. No.: B14333271
CAS No.: 101246-71-3
M. Wt: 255.4 g/mol
InChI Key: DKRCTXAXYMTNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)phenylmethanethione is an organic compound with the molecular formula C17H20N2S It is known for its unique structure, which includes a dimethylamino group and a methylphenyl group attached to a methanethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenylmethanethione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylthiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylmethanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(Dimethylamino)phenylmethanethione is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for synthesizing complex molecules .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in the study of biochemical pathways .

Medicine

In medicine, 4-(Dimethylamino)phenylmethanethione is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties worth investigating .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors in various materials .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanethione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methanethione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanethione group in 4-(Dimethylamino)phenylmethanethione distinguishes it from similar compounds. This group imparts unique redox properties and reactivity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

101246-71-3

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanethione

InChI

InChI=1S/C16H17NS/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11H,1-3H3

InChI Key

DKRCTXAXYMTNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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